Gadolinium edetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15213-88-4 |
|---|---|
Molecular Formula |
C10H12GdN2O8- |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C10H16N2O8.Gd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
InChI Key |
PFKHAHJIBHFAIK-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Synonyms |
gadolinium EDTA Gd EDTA Gd-EDTA |
Origin of Product |
United States |
Synthesis and Structural Elucidation of Gadolinium Edetate Complexes
Synthetic Methodologies for EDTA Ligands and Their Derivatives
The foundation of the gadolinium edetate complex is the ethylenediaminetetraacetic acid (EDTA) ligand. The synthesis and functionalization of this ligand are critical steps in forming the final metal complex.
The EDTA ligand is a versatile chelating agent that can be synthesized and subsequently modified to create derivatives with tailored properties. A common precursor for functionalization is ethylenediaminetetraacetic acid dianhydride (A-EDTA). This reactive intermediate allows for the covalent attachment of EDTA to other molecules.
Strategies for functionalization often involve reacting A-EDTA with nucleophilic groups such as amines and alcohols. For instance, novel EDTA-functionalized polyacrylonitriles have been synthesized through the direct reaction of A-EDTA with amine and hydroxyl-functionalized polyacrylonitrile. sid.irresearchgate.net Similarly, dimeric Gd(III) complexes have been created using ligands synthesized from the amidation reaction of A-EDTA with long-chain alkyl esters of L-lysine. researchgate.net
Other functionalization approaches include:
Grafting onto Polymers: Cellulose has been chemically modified with EDTA-like groups by first oxidizing it to dialdehyde (B1249045) cellulose, followed by reaction with diethylenetriamine (B155796) and subsequent carboxymethylation. researchgate.net
Attachment to Nanoparticles: EDTA has been bonded to the surface of Fe3O4@SiO2 nanoparticles through the polycondensation of its carboxyl groups with amino groups on the nanoparticle surface. iwaponline.com
The general synthesis of the gadolinium(III)-edetate complex itself is typically achieved by reacting an aqueous solution of the EDTA ligand (or its salt) with a suitable gadolinium salt, such as gadolinium(III) chloride (GdCl₃), followed by pH adjustment to facilitate complex formation. researchgate.netacs.org
Coordination Environment and Geometrical Isomerism in this compound
The interaction between the gadolinium(III) ion and the EDTA ligand defines the structure and stability of the resulting complex. This is governed by the coordination number of the metal ion and the multidentate nature of the ligand.
The gadolinium(III) ion is a relatively large lanthanide ion, which allows it to accommodate a high number of coordinating atoms. In its complexes, including those with EDTA and its derivatives, Gd(III) typically exhibits high coordination numbers. Most commonly, gadolinium(III)-based chelates are nine-coordinate complexes. stanford.edu In many of these structures, the chelating ligand occupies eight coordination sites, and the ninth site is filled by a water molecule. stanford.eduresearchgate.net
However, the coordination number can vary. For example, eight-coordinate Gd(III) complexes have also been reported. nih.gov In a specific structural analysis of this compound complexes reacted with phosphites, the gadolinium atoms were found to be octa-coordinated by the EDTA ligand and a phosphite (B83602) ion. rsc.org The coordination geometry for nine-coordinate complexes is often described as a distorted tricapped trigonal prism (TTP) or a capped square antiprism (CSAP). stanford.edu
| Complex Type | Typical Coordination Number of Gd(III) | Common Geometry | Reference |
|---|---|---|---|
| Aqueous Gd(III) Chelates | 9 | Tricapped Trigonal Prism (TTP) or Capped Square Antiprism (CSAP) | stanford.edu |
| Gd(HP-DO3A) | 9 (8 from ligand, 1 from water) | Not Specified | researchgate.net |
| Gd-EDTA-Phosphite Polymer | 8 | Not Specified | rsc.org |
| Hydroxypyridonate-based Gd(III) complexes | 8 or 9 | Bicapped Trigonal Prism (for 8-coordinate) | nih.gov |
"Denticity" refers to the number of donor atoms a single ligand uses to bind to the central metal ion. unacademy.comlibretexts.org The EDTA⁴⁻ anion is a hexadentate ligand, capable of binding a metal ion through its two nitrogen atoms and four carboxylate oxygen atoms. byjus.comdoubtnut.com
This multidentate nature allows EDTA to form multiple five-membered chelate rings with the gadolinium ion. The formation of these rings is a crucial factor in the high stability of the this compound complex. This phenomenon, known as the "chelate effect," describes the enhanced stability of complexes containing multidentate ligands compared to those with chemically similar monodentate ligands. unacademy.comscribd.com Complexes with higher denticity are generally more stable. unacademy.com The thermodynamic stability of the Gd(EDTA) complex is a key property, and it is significantly more stable than complexes of Gd(III) with endogenous ions like citrate (B86180) or phosphate. nih.gov While typically hexadentate, the actual denticity of EDTA in various complexes can range from bidentate to hexadentate, depending on factors like pH and the specific metal ion. researchgate.net
Crystallographic Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique has been applied to this compound and its derivatives to elucidate bond lengths, coordination geometries, and intermolecular interactions.
Structural analysis of mixed-ligand complexes has provided detailed insights. For example, the crystal structures of a polymeric complex, K₃ₙ[Gd(EDTA)(HPO₃)]ₙ·7nH₂O, and a dimeric complex, Na₆[Gd₂(EDTA)₂(HPO₃)₂]·2.5NaCl·21H₂O, have been determined. rsc.org In these structures, the gadolinium atoms are eight-coordinated. The EDTA ligand coordinates to the metal, and the phosphite ions bridge adjacent Gd-EDTA units, creating either a one-dimensional polymer chain or a dimeric ring. rsc.org A broader survey of EDTA chelates in the Cambridge Crystallographic Data Centre (CCDC) reveals that the coordination number of the central metal ion is not fixed at six but can range from four to ten. researchgate.net
| Compound | Key Structural Feature | Gd(III) Coordination Number | Reference |
|---|---|---|---|
| K₃ₙ[Gd(EDTA)(HPO₃)]ₙ·7nH₂O | Infinite one-dimensional chain linked by phosphite | 8 | rsc.org |
| Na₆[Gd₂(EDTA)₂(HPO₃)₂]·2.5NaCl·21H₂O | Dimeric octatomic ring linked by phosphite | 8 | rsc.org |
| (NH₄)₂Na[Gd(EDTA)(H₂cit)]·4H₂O | Monomeric; coordinated water replaced by citrate | Not specified | rsc.org |
Spectroscopic Characterization for Structural Confirmation
A suite of spectroscopic techniques is employed to confirm the synthesis and structure of this compound complexes, both in the solid state and in solution.
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is widely used to verify complex formation. By comparing the IR spectrum of the free EDTA ligand with that of the gadolinium complex, shifts in the characteristic absorption bands, particularly the carboxylate (COO⁻) stretching frequencies, can be observed. This confirms the coordination of the carboxylate groups to the gadolinium ion. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR of gadolinium complexes is complicated by the paramagnetic nature of the Gd(III) ion, NMR studies on analogous, diamagnetic lanthanum(III) complexes can provide valuable structural information about the complex's behavior in solution. rsc.org ¹H NMR is also used to characterize the synthesized organic ligands before complexation with gadolinium. researchgate.net
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the mass-to-charge ratio of the synthesized complex, thereby verifying its composition. rsc.org It has been used to show that some polymeric or dimeric this compound complexes may dissociate into monomeric units in aqueous solution. rsc.org
Elemental and Thermal Analysis: Elemental analysis is used to confirm the empirical formula of the synthesized ligands and their final gadolinium complexes. researchgate.netrsc.org Thermogravimetric analysis (TGA) can be used to study the thermal stability of the complexes and to determine the number of water molecules present. researchgate.net
Coordination Chemistry and Thermodynamic Stability of Gadolinium Edetate
Principles of Complex Formation and Equilibrium Constants
The equilibrium constant governing the formation of a metal-ligand complex is known as the stability constant or formation constant (K). For the reaction between a metal ion (Mⁿ⁺) and a ligand (Lˣ⁻) to form a complex (ML⁽ⁿ⁻ˣ⁾), the equilibrium is represented as:
Mⁿ⁺ + Lˣ⁻ ⇌ ML⁽ⁿ⁻ˣ⁾
The stability constant (K) is defined as:
K = [ML⁽ⁿ⁻ˣ⁾] / ([Mⁿ⁺][Lˣ⁻]) wikipedia.org
A higher stability constant indicates a stronger interaction between the metal ion and the ligand, and thus a more stable complex. For gadolinium edetate, the formation involves Gd³⁺ and EDTA⁴⁻, resulting in the complex Gd(EDTA)⁻.
Thermodynamic Stability Constants (log K) of this compound
The thermodynamic stability of the gadolinium-EDTA complex is quantified by its stability constant, typically expressed as log K. These values represent the inherent strength of the bond between Gd³⁺ and EDTA under standard conditions. While specific values can vary slightly depending on experimental conditions (temperature, ionic strength, method of determination), literature reports indicate a high thermodynamic stability for Gd-EDTA complexes. For instance, some sources cite a log K value around 17.35 for Gd-EDTA rsc.org, while others place it in the range of 10¹⁷ to 10¹⁸ rsna.orgresearchgate.net. This high stability is attributed to the chelate effect and the favorable coordination geometry between Gd³⁺ and EDTA libretexts.orguoanbar.edu.iqwhoi.edu.
Comparative Analysis with Other Polyaminopolycarboxylate Ligands (e.g., DTPA, DOTA)
When comparing the stability of gadolinium complexes with different polyaminopolycarboxylate ligands, a clear trend emerges based on the ligand's structure. Macrocyclic ligands, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), generally form more stable complexes with Gd³⁺ than linear ligands like EDTA or DTPA (diethylenetriaminepentaacetic acid).
Gd-EDTA: Log K values are typically in the range of 16-18 rsc.orgrsna.orgresearchgate.net.
Gd-DTPA: Log K values are generally reported to be around 22-23 rsna.orgresearchgate.netnih.gov.
Gd-DOTA: Log K values are significantly higher, often cited as 25-28 or even higher rsna.orgnih.govnih.govresearchgate.netresearchgate.net.
This difference in stability is largely due to the pre-organized, rigid cage-like structure of macrocyclic ligands like DOTA, which provides a more pre-organized and sterically favorable environment for the Gd³⁺ ion compared to the more flexible, open-chain structures of EDTA and DTPA nih.govnih.govresearchgate.netmriquestions.comnih.gov. Gd-DOTA is considered to have superior kinetic inertness as well, meaning it dissociates much more slowly than Gd-EDTA or Gd-DTPA nih.govnih.govmriquestions.com.
Influence of Ionic Strength and pH on Complex Stability
The thermodynamic stability constant (log K) is typically determined under specific conditions and can be influenced by environmental factors such as ionic strength and pH.
Ionic Strength: Changes in ionic strength can affect the activity coefficients of the ions involved in the complexation equilibrium, thereby influencing the measured stability constant. For example, studies on Gd-DTPA in seawater (high ionic strength) showed that the presence of major cations like Mg²⁺ and Ca²⁺ could significantly destabilize the complex compared to low ionic strength conditions frontiersin.orgfrontiersin.org. While specific data for Gd-EDTA under varying ionic strengths are less commonly cited in direct comparison, it is understood that higher ionic strengths can generally lead to a decrease in electrostatic interactions, potentially affecting stability constants researchgate.netnii.ac.jp.
pH: The stability of metal-EDTA complexes is highly pH-dependent. EDTA is a weak acid, and its protonation state significantly affects its chelating ability. At lower pH values, EDTA exists in protonated forms (e.g., H₂Y²⁻, HY³⁻, H₂Y⁴⁻), which have a lower affinity for metal ions compared to the fully deprotonated Y⁴⁻ form. Protons (H⁺) compete with the metal ion for the ligand's binding sites. Consequently, the conditional stability constant (K' or Kcond), which accounts for pH effects, is lower at acidic pH. For Gd-EDTA, as with other metal-EDTA complexes, stability decreases significantly as pH drops below neutral uoanbar.edu.iqlscollege.ac.innih.govmnstate.edu. At physiological pH (around 7.4), conditional stability constants are often reported, which are lower than the thermodynamic constants due to proton competition nih.govroyalsocietypublishing.org.
The "Gadolinium Break" Phenomenon in Lanthanide-EDTA Systems
The "gadolinium break" refers to an anomaly observed in the trend of stability constants for lanthanide-EDTA complexes as the atomic number increases across the lanthanide series. Typically, as the atomic radius decreases across the lanthanide series (from La³⁺ to Lu³⁺), the electrostatic interactions with ligands become stronger, leading to a continuous increase in stability constants nii.ac.jpstackexchange.comechemi.comcdnsciencepub.com. However, a noticeable deviation, or "break," occurs around gadolinium (Gd³⁺).
For lanthanide-EDTA complexes, the stability constants generally increase from La³⁺ to Eu³⁺, then show a plateau or slight dip at Gd³⁺, before continuing to increase towards Lu³⁺ nii.ac.jpstackexchange.comechemi.comcdnsciencepub.com. This phenomenon is not fully explained by simple electrostatic models alone and has been attributed to several factors, including changes in coordination number, hydration shell structure, and the half-filled f-orbital electronic configuration of Gd³⁺ ([Xe]4f⁷) nii.ac.jpstackexchange.comnih.gov. While other ligands might exhibit similar trends, the "gadolinium break" is a well-documented observation in the lanthanide-EDTA system nii.ac.jpstackexchange.comechemi.com.
Metal Ion Competition for EDTA Ligands
EDTA is a versatile chelating agent that can bind to a wide range of metal ions. In biological fluids or environmental samples, EDTA may be present alongside various other metal ions, leading to competition for the ligand. The relative stability of the complexes formed between EDTA and different metal ions dictates the outcome of this competition. Metal ions that form more stable complexes with EDTA will preferentially bind to the ligand, potentially displacing other metal ions.
Interactions with Divalent Cations (e.g., Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺)
Several divalent cations, such as calcium (Ca²⁺), magnesium (Mg²⁺), copper (Cu²⁺), and zinc (Zn²⁺), are abundant in biological systems and can compete with Gd³⁺ for EDTA. The stability constants for these metal-EDTA complexes vary significantly:
| Metal Ion | Stability Constant (log K) | Source |
| Ca²⁺ | 10.65 - 10.7 | laboratorynotes.comrsc.org |
| Mg²⁺ | 8.69 - 8.79 | laboratorynotes.comrsc.org |
| Zn²⁺ | 16.50 - 16.5 | laboratorynotes.comscispace.com |
| Cu²⁺ | 18.78 - 18.8 | laboratorynotes.comscispace.com |
Comparing these values to the stability of Gd-EDTA (log K ≈ 16-18), it is evident that Cu²⁺ and Zn²⁺ form complexes with EDTA that are comparable in stability or even slightly more stable than Gd-EDTA laboratorynotes.comscispace.com. Ca²⁺ and Mg²⁺ form significantly less stable complexes with EDTA laboratorynotes.comrsc.org.
This competition means that in environments rich in these divalent cations, particularly Cu²⁺ and Zn²⁺, there is a potential for transmetallation, where these ions could displace Gd³⁺ from the EDTA ligand, or conversely, Gd³⁺ could displace them. The relative concentrations of the metal ions and the pH of the solution (which affects the protonation state of EDTA) are critical factors in determining the extent of competition uoanbar.edu.iqlscollege.ac.infrontiersin.orgmnstate.eduscispace.comresearchgate.netcdnsciencepub.com. For instance, studies have shown that Gd-DTPA (a related compound) can be destabilized by the presence of Mg²⁺ and Ca²⁺ in seawater, leading to Gd release frontiersin.orgfrontiersin.org. Similarly, in biological systems, transmetallation with endogenous ions like zinc can influence the stability of gadolinium-based contrast agents mriquestions.comroyalsocietypublishing.org.
Compound List
this compound (Gd-EDTA)
Ethylenediaminetetraacetic acid (EDTA)
Gadolinium ion (Gd³⁺)
Diethylenetriaminepentaacetic acid (DTPA)
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
Calcium ion (Ca²⁺)
Magnesium ion (Mg²⁺)
Copper ion (Cu²⁺)
Zinc ion (Zn²⁺)
Lanthanide ions (Ln³⁺)
Ammonia (NH₃)
Xylenol Orange (XO)
Pyridine-2,6-dicarboxylic acid (PDA)
Methylglycinediacetic acid (MGDA)
Nitrilotriacetic acid (NTA)
Cyclohexanediaminetetraacetic acid (CDTA)
Tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA)
1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA)
1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid (TETA)
Diethylenetriamine-N-oxide pentaacetic acid-bisamide (DO3A)
N,N'-bis(propylamide)ethylenediamine-N,N'-diacetic acid (EDTA-PA2)
N,N'-bis(2-hydroxybenzyl)-diaminoethane-N,N'-diacetic acid (HBED)
2,2',2''-triaminotriethylamine (tren)
Gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA)
Gadolinium-DOTA (Gd-DOTA)
Gadolinium-HP-DO3A (Gd-HP-DO3A)
Gadolinium-BT-DO3A (Gd-BT-DO3A)
Gadodiamide
Gadoterate meglumine (B1676163)
Gadoteridol
Gadoxetic acid
Gadobutrol
Gadoversetamide
Gadoversetamide
Gadopentetate dimeglumine
Gadodiamide
Competition with Other Trivalent Metal Ions (e.g., Eu³⁺, Fe³⁺)
The thermodynamic stability of the gadolinium-edetate (Gd-EDTA) complex is a critical factor influencing its behavior in environments where other trivalent metal ions are present. These competing metal ions can engage in competitive binding for the chelating ligand, potentially altering the speciation and availability of Gd-EDTA. Understanding these competitive dynamics is essential for predicting the behavior of Gd-EDTA in various chemical and biological contexts.
Coordination Chemistry and Thermodynamic Stability Context: Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can form up to six coordinate bonds with a metal ion. It is known to form highly stable complexes with a wide range of metal ions, including trivalent lanthanides and transition metals. The formation of these complexes involves the coordination of the ligand's four carboxylate groups and two amine nitrogen atoms to the central metal ion, typically resulting in an octahedral or distorted octahedral coordination sphere. The thermodynamic stability of these complexes is quantified by their stability constants (log K), which represent the equilibrium constant for the formation of the metal-ligand complex. A higher stability constant indicates a stronger affinity of the metal ion for the ligand and a more stable complex.
Competitive Binding Dynamics:
Competition with Europium (Eu³⁺): Europium (Eu³⁺) is a trivalent lanthanide ion, sharing many chemical similarities with gadolinium (Gd³⁺), including comparable ionic radii and charge densities. Consequently, both ions exhibit strong affinities for chelating agents like EDTA. Literature data indicates that the stability constants for Eu-EDTA and Gd-EDTA complexes are closely matched, reflecting their similar coordination preferences.
Research Findings: Studies comparing the stability of lanthanide-EDTA complexes reveal that Eu³⁺ generally forms a slightly more stable complex with EDTA than Gd³⁺. Reported stability constants (log K) for Eu-EDTA typically fall within the range of 17.0 to 18.0 nih.govnii.ac.jpresearchgate.netechemi.com, while Gd-EDTA complexes generally have log K values around 17.0 to 17.3 nii.ac.jpechemi.com. This marginal difference suggests that in a system with equimolar concentrations of Gd³⁺, Eu³⁺, and EDTA, Eu³⁺ might possess a slight preference for binding. However, the close proximity of their stability constants implies that competitive displacement can readily occur, heavily influenced by the relative concentrations of the ions and specific solution conditions, such as pH and ionic strength.
Competition with Iron(III) (Fe³⁺): Iron(III) (Fe³⁺) is a trivalent transition metal ion that forms exceptionally stable complexes with EDTA. Compared to lanthanides like Gd³⁺ and Eu³⁺, Fe³⁺ possesses a higher charge density and a different electronic configuration, which significantly enhances its binding affinity for EDTA.
Research Findings: The thermodynamic stability of the Fe-EDTA complex is substantially greater than that of Gd-EDTA. Literature consistently reports stability constants for Fe-EDTA in the range of 25.0 to 25.1 laboratorynotes.comcuhk.edu.hkresearchgate.netnih.gov. This considerable difference in stability constants underscores a strong preference for Fe³⁺ to bind with EDTA. Consequently, in environments where both Gd³⁺ and Fe³⁺ are present with EDTA, Fe³⁺ is expected to effectively outcompete Gd³⁺ for the ligand. This means that even at lower concentrations, Fe³⁺ can significantly displace Gd³⁺ from its complex with EDTA, forming the thermodynamically favored Fe-EDTA complex. This strong binding of Fe³⁺ to EDTA has also been noted in contexts where it can compete with other metal ions for chelators researchgate.netnih.govnih.gov.
Data Table: Stability Constants of Selected Metal-EDTA Complexes
| Metal Ion | Stability Constant (log K) for M-EDTA |
| Gd³⁺ | ~17.0 – 17.3 |
| Eu³⁺ | ~17.0 – 18.0 |
| Fe³⁺ | ~25.0 – 25.1 |
Note: Stability constants (log K) are approximate values reported in various literature sources and can vary slightly based on experimental conditions such as ionic strength, temperature, and measurement methodology.
Compound List:
this compound (Gd-EDTA)
Europium edetate (Eu-EDTA)
Iron(III) edetate (Fe-EDTA)
Ethylenediaminetetraacetic acid (EDTA)
Gadolinium(III) ion (Gd³⁺)
Europium(III) ion (Eu³⁺)
Iron(III) ion (Fe³⁺)
Kinetic Studies and Ligand Exchange Mechanisms in Gadolinium Edetate Systems
Kinetics of Gadolinium Edetate Dissociation
The kinetic inertness, or the rate at which the gadolinium ion is released from the ethylenediaminetetraacetate (B1237979) (EDTA) ligand, is a critical parameter for evaluating the stability of the complex in a given environment. nih.gov Dissociation can occur through several mechanisms, primarily influenced by the chemical composition of the solution. researchgate.net For open-chain complexes like this compound, these pathways include proton-assisted and metal-ion-assisted routes. researchgate.netmdpi.com
Proton-Assisted Dissociation Pathways
The dissociation of this compound can be significantly accelerated in acidic conditions through a proton-assisted pathway. researchgate.net This mechanism is particularly relevant as the dissociation rate of gadolinium-based contrast agents (GBCAs) increases considerably in more acidic matrices. researchgate.net The process is initiated by the protonation of one of the oxygen atoms on a coordinated carboxylate group of the EDTA ligand. mdpi.com This initial step is followed by the transfer of the proton to one of the nitrogen atoms within the ligand's backbone. mdpi.comrsc.org
Metal-Ion-Assisted Dissociation (Transmetallation)
In addition to proton-assisted pathways, the dissociation of this compound can be induced by the presence of other metal ions in a process known as transmetallation. researchgate.net This involves the displacement of the Gd³⁺ ion from the EDTA chelate by another cation. researchgate.net Endogenous metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺), are significant contributors to this process due to their biological abundance and affinity for the ligand. mdpi.comroyalsocietypublishing.org
The mechanism of transmetallation is essentially a competitive binding reaction. Although the Gd³⁺ ion forms a thermodynamically stable complex with EDTA, other metal ions can challenge this bond. royalsocietypublishing.org Zinc is a particularly effective competitor; its affinity for ligands like EDTA is only about four orders of magnitude lower than that of Gd³⁺, and it is present in relatively high concentrations in human blood. researchgate.net This process can lead to the release of the potentially toxic free Gd³⁺ ion, while the competing endogenous metal ion becomes chelated by the EDTA. royalsocietypublishing.orgnih.gov The rate of transmetallation is a critical factor determining the in vivo stability of linear GBCAs. researchgate.net
Table 1: Comparative Kinetic Data for Linear Gadolinium Complexes
This table presents kinetic parameters for the dissociation of various linear gadolinium complexes, providing context for the stability of chelates similar to this compound.
| Complex | Dissociation Pathway | Conditions | Rate Constant / Half-life | Reference |
| Gadodiamide (Gd-DTPA-BMA) | Proton-Assisted | pH 1 | t½ ≈ 35 seconds | nih.gov |
| Gd(DTPA)²⁻ | Proton-Assisted | pH 6.5, 25°C | k = 1.8 x 10⁻⁷ s⁻¹ | acs.org |
| Gd(DTPA-BMA) | Proton-Assisted | pH 6.5, 25°C | k = 4.0 x 10⁻⁶ s⁻¹ | acs.org |
| Gd(EHDTA)⁻ | Cu²⁺-Assisted | pH 3.5-6.0, 25°C | kCu = 1.35 x 10⁵ M⁻²s⁻¹ | rsc.org |
Note: Data for directly comparable conditions for Gd(EDTA)⁻ is limited in the literature; these values for similar linear chelates illustrate the typical range of kinetic stability.
Ligand Exchange Kinetics in Solution
Ligand exchange reactions represent another pathway for the dissociation of this compound. These reactions involve the interaction of the intact complex with other chelating agents present in the solution. acs.org
Mechanisms of Direct Ligand Attack and Intermediate Formation
The dissociation of this compound can be facilitated by the direct attack of another ligand on the gadolinium complex. acs.org This mechanism involves the formation of a transient, mixed-ligand ternary intermediate. acs.org The rate of these exchange reactions is often directly proportional to the concentration of the attacking ligand. acs.org Endogenous ligands found in biological systems, such as citrate (B86180) and phosphate, can participate in these reactions, although their effect may be negligible at typical physiological concentrations. acs.org The formation of these ternary intermediates is linked to intramolecular rearrangements within the gadolinium complex, which can weaken the original Gd³⁺-EDTA bonds and facilitate the exchange. acs.org
Hydrolytic Stability of this compound Complexes
The hydrolytic stability of this compound refers to its resistance to dissociation in an aqueous environment. This stability is not absolute and is intrinsically linked to the kinetic pathways of dissociation, such as proton-assisted and metal-ion-assisted mechanisms. researchgate.net In aqueous solutions, water molecules themselves are in equilibrium with hydronium ions (H₃O⁺), meaning that pH is a fundamental property of the medium. nih.gov
Relaxivity Mechanisms and Paramagnetic Properties of Gadolinium Edetate
Intrinsic Molecular Parameters Governing Relaxivity
The relaxivity of Gadolinium edetate is not an invariant property but is dictated by several intrinsic molecular and dynamic parameters. Optimizing these parameters is a key strategy in the design of more effective contrast agents. researchgate.net
The hydration number (q) represents the number of water molecules directly coordinated to the Gd(III) ion in the inner sphere. nih.gov The inner-sphere contribution to relaxivity is directly proportional to the q-value. nih.gov For the [Gd(EDTA)(H2O)q]− complex, a hydration equilibrium exists in solution, involving species with different numbers of coordinated water molecules, specifically between q=2 and q=3 states. rsc.org This equilibrium is temperature-dependent, with the population of the tris-hydrated species being more significant at lower temperatures. rsc.org
The water exchange rate (kex) , which is the inverse of the mean residence lifetime of a coordinated water molecule (τm), is another critical parameter. nih.gov For the relaxation enhancement to be effectively transferred to the bulk water, the exchange of the inner-sphere water molecule must be sufficiently fast. researchgate.net A recent study incorporating the hydration equilibrium of [Gd(EDTA)(H2O)q]− has provided an updated water exchange rate. rsc.org Coordination of the polyaminocarboxylate ligand EDTA slows down the water exchange rate relative to the gadolinium aqua ion. rsc.org
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Hydration Number (q) at 278 K | 2.48 | In solution, reflecting an equilibrium between q=2 and q=3 species. | rsc.org |
| Hydration Number (q) at 298 K | 2.36 | ||
| Hydration Number (q) at 353 K | 2.15 | ||
| Water Exchange Rate (k298ex) for [Gd(EDTA)(H2O)q]- | Slower than the gadolinium aqua ion | Comparison at 298 K | rsc.org |
The rotational correlation time (τR) characterizes the time it takes for the molecule to reorient by one radian, essentially describing the molecular tumbling rate in solution. nih.gov The relaxivity is maximized when the rotational correlation time is close to the inverse of the Larmor frequency of the proton, which is in the nanosecond range for clinical MRI scanners. nih.govnih.gov For small molecules like this compound, the tumbling is generally fast, which can limit the achievable relaxivity. nih.gov The rotational correlation time is influenced by the size and shape of the molecule. As expected, the τR value for the [Gd(EDTA)(H2O)q]− complex is longer than that of the smaller gadolinium aqua ion due to its greater molecular mass. rsc.org
| Complex | 298τR (ps) | Reference |
|---|---|---|
| [Gd(H2O)q]3+ | Shorter than EDTA complex | rsc.org |
| [Gd(EDTA)(H2O)q]- | Longer than aqua ion |
The electronic relaxation times (T1e and T2e) of the seven unpaired electrons of the Gd(III) ion are crucial parameters in the theory of paramagnetic relaxation. nih.govresearchgate.net The Gd(III) ion is particularly well-suited for MRI contrast agents due to its symmetric 'S' electronic ground state, which leads to a relatively long electronic relaxation time compared to other lanthanide ions with larger magnetic moments. stanford.edumri-q.com This longer electronic relaxation time allows for more effective coupling with the nuclear spins of water protons. stanford.edu The mechanism for electronic relaxation is the modulation of the transient zero-field splitting (ZFS) caused by molecular vibrations and collisions with solvent molecules. nih.gov This process is characterized by the mean-square fluctuation of the ZFS energy (Δ²) and a correlation time for this modulation (τv). rsc.orgnih.gov At the magnetic field strengths relevant for clinical MRI, the longitudinal electronic relaxation time (T1e) modulates the nuclear relaxation. nih.gov
Zero-Field Splitting Energy (Δ) and its Modulation (τV)
The paramagnetic properties of the gadolinium(III) ion, which are central to its function as a magnetic resonance imaging (MRI) contrast agent, are significantly influenced by the phenomenon of zero-field splitting (ZFS). rsc.org For a gadolinium(III) ion, which has a high-spin S = 7/2 ground state, the eightfold spin degeneracy is partially lifted by interactions with the electric field generated by the coordinating ligands, even in the absence of an external magnetic field. rsc.orgdntb.gov.ua This splitting of degenerate energy levels is termed ZFS and is a critical factor governing the electronic relaxation rate, which in turn impacts the relaxivity of the complex. nih.gov
The ZFS is typically described by a Hamiltonian that, for Gd(III) complexes, includes terms of rank 2, 4, and 6. rsc.org The total energy splitting of the ground state multiplet in the absence of a magnetic field is denoted by Δ. For a this compound (Gd-EDTA) chelate, theoretical calculations based on its structural and magnetic properties have determined that the total ZFS splitting does not exceed 3.5 cm⁻¹. ungur.org This value is a measure of the magnitude of the interaction between the Gd(III) ion and the ligand field of the EDTA molecule.
The ZFS Hamiltonian is not static but is modulated by molecular dynamics. It can be separated into two components: a static contribution and a transient contribution. nih.govaip.org
Static ZFS : This component arises from the fixed average geometry of the coordination sphere of the Gd(III) complex. Its magnitude is highly dependent on the specific structure and symmetry of the ligand, meaning it varies significantly between different chelates. aip.orgnih.gov
Transient ZFS : This component results from rapid, random distortions of the coordination cage caused by molecular vibrations and collisions with solvent molecules. aip.org The modulation of the ZFS by these fast vibrations is characterized by a correlation time, τV. Theoretical studies using ab initio molecular dynamics have estimated this correlation time to be extremely short, approximately 0.1 picoseconds (ps). nih.govaip.org This rapid fluctuation provides a mechanism for electronic spin relaxation.
The electronic relaxation itself is influenced differently by these two components depending on the magnetic field strength. At lower magnetic fields (e.g., < 0.3 T), the static ZFS contribution tends to dominate longitudinal electronic relaxation. nih.gov At higher fields (e.g., > 1.5 T), the transient ZFS mechanism becomes the more significant contributor. nih.gov The weak spin-phonon coupling characteristic of the gadolinium ion results in relatively slow magnetic relaxation processes. ungur.org
Table 1: Comparative Zero-Field Splitting (ZFS) Parameters for Gd(III) Complexes
This table presents the mean values for the axial ZFS parameter (D) for several Gd(III) complexes, illustrating the variability based on the ligand environment. Note that a specific experimental value for Gd-EDTA is not listed, but theoretical calculations provide an estimate for the total splitting (Δ).
| Complex | Mean Axial ZFS Parameter, D (MHz) | Reference |
|---|---|---|
| Gd-NO₃Pic | 485 ± 20 | rsc.org |
| Gd-DOTA | -714 ± 43 | rsc.org |
| iodo-(Gd-PyMTA) | 1213 ± 60 | rsc.org |
| Gd-TAHA | 1361 ± 69 | rsc.org |
| Gd-PyDTTA | 1830 ± 105 | rsc.org |
Influence of Coordination Environment on Relaxivity
The efficacy of a gadolinium-based contrast agent, measured by its relaxivity (r₁), is profoundly dependent on the coordination environment created by the chelating ligand. stanford.edu This environment dictates several key parameters that govern the relaxation of nearby water protons. The chelation of the toxic free Gd³⁺ ion by a ligand like ethylenediaminetetraacetic acid (EDTA) is essential, but this process also modulates the inherent paramagnetic properties of the metal ion. ajronline.org
The coordination number of the Gd³⁺ ion is typically 8 or 9. ajronline.org The EDTA ligand is octadentate, meaning it provides eight coordination sites to the gadolinium ion. This leaves at least one coordination site available for a water molecule to bind directly to the paramagnetic center. ajronline.orgresearchgate.net This inner-sphere water molecule is crucial for high relaxivity, as its close proximity to the Gd³⁺ ion allows for highly efficient relaxation enhancement. The relaxation effect is then transferred to the bulk solvent as this water molecule exchanges with other water molecules. acs.org
The stability of the complex is another critical factor influenced by the coordination environment. The thermodynamic stability constant (log K) for Gd-EDTA is approximately 17. ajronline.org While this indicates a stable complex, it is lower than that of other agents like Gd-DTPA (log K ≈ 22-23) or macrocyclic agents, which can impact its in vivo behavior. ajronline.orgresearchgate.net
Finally, it is important to note that the coordination geometry can differ between the solid state and aqueous solution. rsc.org Crystal structure analysis provides a static picture, but in solution, the complex is dynamic, and the precise geometry and hydration state may vary, which in turn affects the ZFS and relaxivity. rsc.orgungur.org
Table 2: Stability and Relaxivity Effects of Gadolinium Species
| Compound/Ion | Ligand Type | Thermodynamic Stability (log K) | Key Influence on Relaxivity | Reference |
| Gd³⁺ (aq) | None (aquo-ion) | N/A | High number of inner-sphere water molecules (q ≈ 8-9) leads to very high relaxivity. | ajronline.orgescholarship.org |
| This compound | Linear Polyamino-carboxylate | ~17 | Chelation reduces q to ~1, lowering relaxivity compared to the free ion. | ajronline.org |
| Gadolinium-DTPA | Linear Polyamino-carboxylate | ~22-23 | Similar to Gd-EDTA, q is reduced to ~1. Higher stability than Gd-EDTA. | ajronline.org |
Strategies for Modulating Relaxivity through Ligand Design Principles
The design of the chelating ligand is the primary strategy for optimizing the relaxivity of gadolinium-based contrast agents. ungur.orgacs.org The goal is to enhance the efficiency of proton relaxation while maintaining high thermodynamic and kinetic stability to prevent the release of toxic Gd³⁺ ions. nih.gov For a linear polyaminocarboxylate complex like this compound, several principles can be applied to modulate its relaxivity.
Optimizing Inner-Sphere Water Exchange (τm) : The residence lifetime (τm) of the inner-sphere water molecule must be optimized. If the exchange is too fast, the water molecule does not remain coordinated long enough to be efficiently relaxed. If it is too slow, it limits the rate at which the relaxation enhancement is propagated to the bulk water, which can mute relaxivity, especially for slowly tumbling molecules. researchgate.net The electronic properties of the ligand's donor atoms can influence τm. For instance, replacing carboxylate donors with amide groups is known to reduce the water exchange rate. rsc.org
Slowing Molecular Rotation (τR) : The rotational correlation time (τR), which describes the tumbling rate of the complex in solution, is a powerful determinant of relaxivity. Slower tumbling generally leads to higher relaxivity. A common strategy is to increase the molecular weight of the complex, for example, by creating multimeric derivatives or by attaching the complex to a larger molecule or nanoparticle.
Influencing the Second Coordination Sphere : Relaxivity is not solely determined by the inner-sphere water molecule. Water molecules in the second coordination sphere, which are not directly bound to the Gd³⁺ but are in close proximity and interact with the ligand via hydrogen bonds, also contribute to relaxation. acs.org Ligand design can incorporate functional groups, such as phosphonates or hydrophilic arms, that structure and increase the number of second-sphere water molecules, thereby enhancing relaxivity. acs.org
Modifying Ligand Rigidity and Structure : For linear chelates like EDTA, the flexibility of the ligand backbone is a key characteristic. Introducing rigidity into the ligand structure can alter the coordination environment and its dynamics. For example, studies on Fe(III) complexes with EDTA derivatives, such as those incorporating a cyclobutane (B1203170) ring into the backbone (e.g., 1,3-CBuDTA⁴⁻), have shown that modifying the ligand framework affects the acidity (pKa) of the coordinated water molecule. This, in turn, influences the proton exchange rate, which is a component of relaxivity. Such modifications demonstrate a clear pathway for tuning the properties of an EDTA-type chelate by altering the carbon backbone to create a more favorable coordination environment for relaxation enhancement.
By systematically applying these principles, a basic chelating structure like EDTA can be rationally modified to produce next-generation agents with significantly improved relaxivity.
Computational Chemistry and Molecular Modeling of Gadolinium Edetate
Quantum Chemical Approaches to Electronic Structure
Quantum chemical methods are employed to investigate the electronic properties of Gadolinium edetate, providing a fundamental understanding of its bonding, stability, and reactivity. These calculations solve the Schrödinger equation for the molecule, yielding information about electron distribution, molecular orbitals, and the nature of the metal-ligand interactions. Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as a powerful and widely used approach for studying lanthanide complexes due to its favorable balance of computational cost and accuracy. rsc.orgresearchgate.net
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgcmu.edu For this compound, DFT calculations are instrumental in characterizing the geometry and the electronic ground state of the complex. researchgate.net These calculations treat the chemically relevant valence electrons explicitly, while the core electrons are often represented by effective core potentials (ECPs) to reduce computational demand and to implicitly account for relativistic effects, which are significant for heavy elements like gadolinium. rsc.orgmdpi.com
Hybrid functionals, such as B3LYP, are commonly used in conjunction with basis sets like the Stuttgart/Dresden ECP (SDD) for the gadolinium ion and standard basis sets (e.g., 6-31G*) for the lighter atoms of the EDTA ligand. mdpi.com Such calculations can predict structural parameters, vibrational frequencies, and the energies of molecular orbitals, offering deep insights into the coordination environment of the Gd(III) ion. nih.gov The choice of functional and basis set represents a compromise between accuracy and the computational resources required for the calculation. researchgate.netnih.gov
| Parameter | Common Choice/Method | Purpose |
|---|---|---|
| Functional | B3LYP (Hybrid Functional) | Approximates the exchange-correlation energy, balancing accuracy and computational cost. mdpi.com |
| Basis Set (Gadolinium) | Stuttgart/Dresden ECP (SDD) | Describes the atomic orbitals of the Gd(III) ion, with an effective core potential to handle core electrons and relativistic effects. mdpi.com |
| Basis Set (Ligand Atoms) | Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ) | Describes the atomic orbitals of C, H, N, O atoms in the EDTA ligand. |
| Solvation Model | Polarizable Continuum Model (PCM) | Implicitly models the effect of the solvent (water) on the electronic structure. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum chemical methods provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of this compound in solution over time. chimia.ch MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and interactions with the surrounding solvent on a timescale from picoseconds to microseconds. nih.gov A classical force field, which is a set of parameters and potential energy functions, is used to describe the interactions between atoms. chimia.ch For metal complexes, developing an accurate force field that correctly describes the metal-ligand interactions is a critical and challenging aspect. nih.gov
| Component | Description | Example |
|---|---|---|
| Force Field | A set of equations and associated constants designed to reproduce molecular geometry and energies. | GAFF (General Amber Force Field), CGenFF (CHARMM General Force Field) nih.gov |
| Water Model | An explicit model to simulate the behavior of water molecules. | TIP3P nih.gov |
| Simulation Box | A periodic boundary box containing the solute and solvent molecules to simulate a bulk system. | Cubic or rectangular box with dimensions ensuring sufficient solvent layers around the complex. nih.gov |
| Ensemble | Statistical ensemble defining the thermodynamic state of the system. | NPT (constant Number of particles, Pressure, and Temperature) |
| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. nih.gov | 10 ns - 10 µs |
Predictive Modeling of Structural and Dynamic Parameters
Computational models can be developed to predict specific structural and dynamic parameters of gadolinium complexes, which are often correlated with their performance. These predictive models are typically based on quantitative structure-property relationships (QSPR) derived from a combination of computational chemistry and experimental data. By establishing these relationships, the properties of new or uncharacterized complexes can be estimated without the need for extensive laboratory work.
A key parameter for this compound and similar complexes is the hydration number (q), which is the number of water molecules directly coordinated to the gadolinium ion. nih.gov The value of 'q' is a critical determinant of the complex's properties. rsc.org Computational studies have established a linear correlation between the calculated solvent-accessible surface area (SASA) of the gadolinium ion and the experimentally determined hydration number. nih.gov
The SASA is a measure of the surface area of the central gadolinium ion that is accessible to the solvent. A larger SASA implies more space around the ion for water molecules to coordinate. This predictive method has been validated using the crystal structures of several gadolinium chelates, including this compound ([Gd(EDTA)]-). nih.gov By calculating the SASA for a given complex geometry, its hydration number can be accurately predicted. nih.gov
| Gadolinium Chelate | Calculated Gd SASA (Ų) | Predicted q-value | Experimental q-value |
|---|---|---|---|
| [Gd(EDTA)]⁻ | 15.8 | 3.0 | 3.0 nih.gov |
| [Gd(DTPA)]²⁻ | 6.5 | 1.0 | 1.0 nih.gov |
| [Gd(DOTA)]⁻ | 5.7 | 1.0 | 1.0 nih.gov |
In Silico Exploration of Ligand-Metal Interactions and Complex Geometry
In silico methods are crucial for exploring the detailed interactions between the gadolinium ion and the ethylenediaminetetraacetate (B1237979) (EDTA) ligand, as well as for determining the preferred coordination geometry of the resulting complex. The Gd(III) ion is a hard Lewis acid and typically favors coordination with hard Lewis bases, particularly oxygen donor atoms from the carboxylate groups of the EDTA ligand, and to a lesser extent, the nitrogen donor atoms. nih.gov
Computational models, including both quantum mechanics and molecular mechanics, can be used to optimize the geometry of the [Gd(EDTA)]- complex. These calculations help to determine bond lengths, bond angles, and torsion angles that define the three-dimensional structure. mdpi.com For lanthanide ions like Gd(III), coordination numbers are typically high, often 8 or 9. nih.govresearchgate.net In the case of this compound, the EDTA ligand acts as a hexadentate ligand, binding through its two nitrogen atoms and four carboxylate oxygen atoms. The remaining sites in the gadolinium coordination sphere are occupied by water molecules, consistent with the hydration number discussed previously. nih.govnih.gov Molecular modeling can confirm this coordination scheme and explore the stability of different potential isomers or conformers of the complex. mdpi.com
Advanced Analytical Methodologies for Gadolinium Edetate Research
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a cornerstone technique for determining the stability constants of metal complexes, including gadolinium edetate. nih.govhakon-art.com This method relies on monitoring the hydrogen ion concentration (pH) of a solution as a titrant, typically a strong base, is added. youtube.com The formation of the gadolinium-EDTA complex involves the displacement of protons from the ethylenediaminetetraacetic acid (EDTA) ligand, leading to a change in pH.
The procedure involves titrating a solution containing the ligand (EDTA) in the absence and presence of the gadolinium(III) ion. The resulting titration curves are then compared. The displacement of the curve in the presence of Gd(III)+ to a lower pH indicates the release of protons upon complexation. By analyzing this shift, the concentration of the free ligand and the average number of ligands bound per metal ion can be calculated at each point of the titration.
| Parameter | Description | Typical Value for [Gd(EDTA)]⁻ |
| Log K₁ | The logarithm of the formation constant, representing the equilibrium M + L ⇌ ML. | ~17-18 |
| Methodology | The solution containing the metal ion and ligand is titrated with a standard base. | The pH is monitored with a glass electrode. |
| Data Analysis | Comparison of titration curves with and without the metal ion allows for calculation of free ligand concentration and formation constants. | Computer programs are often used for data refinement. |
**7.2. Spectroscopic Methods for Equilibrium Studies
Spectroscopic techniques are invaluable for studying the equilibrium dynamics of this compound, complementing potentiometric methods by providing direct information on the electronic environment of the complex.
UV-Visible spectrophotometry can be employed to study the formation and stability of this compound. Although the Gd(III) ion itself has weak, sharp absorption bands in the UV region due to f-f electronic transitions, the complexation with EDTA can induce changes in the ligand's absorption spectrum. These spectral shifts, or changes in molar absorptivity, upon complex formation can be monitored to determine the concentration of the complex at equilibrium.
This technique is particularly useful for validating results obtained from other methods, such as conductometric or potentiometric titrations. cdnsciencepub.comscholaris.ca For instance, after determining the endpoint of a titration, UV-Vis spectrophotometry can be used with a chromogenic indicator that competes with EDTA for the gadolinium ion to confirm the concentration of uncomplexed Gd(III). scholaris.ca Furthermore, the stability of gadolinium complexes under specific conditions, such as UV irradiation, can be investigated by tracking changes in their UV-Vis spectra over time, which can indicate degradation or transformation of the complex. nih.gov
| Wavelength Range | Observation | Application in Equilibrium Studies |
| UV Region | Changes in the absorbance bands of the EDTA ligand upon coordination with Gd(III). | Monitoring the formation of the [Gd(EDTA)]⁻ complex. |
| Visible Region | Use of a competing chromogenic indicator (e.g., Arsenazo III) that complexes with free Gd(III). | Quantifying free Gd(III) to validate titration results and study competitive equilibria. |
Luminescence spectroscopy offers a highly sensitive method for investigating gadolinium complexes, though often indirectly. The Gd(III) ion itself is not a useful luminescent center for these studies. However, its presence can be quantified through methods involving other luminescent lanthanide ions, such as terbium(III) or europium(III). nih.govresearchgate.net
One powerful approach is a transmetalation assay. nih.gov In this method, a solution containing the non-luminescent this compound is introduced to a luminescent lanthanide, such as Tb(III). Due to the relative stability constants, Tb(III) can displace Gd(III) from the EDTA chelate. The subsequent formation of the Tb(III)-EDTA complex results in a highly luminescent species, where the EDTA ligand acts as an "antenna" to absorb energy and transfer it to the Tb(III) ion, which then emits light at its characteristic wavelengths. The intensity of this luminescence is directly proportional to the concentration of the newly formed Tb(III)-EDTA complex, which in turn corresponds to the initial concentration of the this compound. nih.gov This allows for the sensitive quantification and study of this compound in various media.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems
Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like this compound is a powerful tool for obtaining detailed structural and dynamic information. creative-biostructure.com The presence of the seven unpaired electrons in the Gd(III) ion (a 4f⁷ system) dramatically influences the NMR spectra of nearby nuclei. nih.gov
This influence manifests in two primary ways:
Large Chemical Shift Spreads (Hyperfine Shifts): The magnetic field generated by the unpaired electrons adds to the external magnetic field of the NMR spectrometer, causing very large shifts in the resonance frequencies of the ligand's nuclei. wikipedia.org This hyperfine shift can spread signals over a range of hundreds of ppm, reducing signal overlap that can be problematic in the NMR of diamagnetic complexes. creative-biostructure.com
Signal Broadening: The fluctuating magnetic field from the paramagnetic Gd(III) ion provides a very efficient mechanism for nuclear spin relaxation. This leads to significantly shorter relaxation times (T₁ and T₂) and, consequently, broader NMR signals. nih.gov
The hyperfine shift is composed of two components: the contact shift, which arises from the delocalization of unpaired electron spin density onto the nucleus, and the pseudocontact shift, which results from the through-space dipolar interaction between the electron's and the nucleus's magnetic moments. wikipedia.orgmuni.cz Analyzing these effects provides unique insights into the electronic structure and solution geometry of the complex.
Applying ¹H, ¹³C, and ¹⁷O NMR to this compound provides specific information about the complex's structure and dynamics.
¹H and ¹³C NMR: The proton and carbon nuclei of the EDTA ligand experience significant paramagnetic effects. The magnitude of the hyperfine shift and the extent of the line broadening for a specific nucleus are highly dependent on its distance from the central Gd(III) ion. Nuclei that are spatially closer to the gadolinium ion will exhibit larger shifts and more significant broadening. This distance dependence allows researchers to map the conformation of the EDTA ligand as it wraps around the metal ion in solution.
¹⁷O NMR: This technique is particularly useful for studying the dynamics of water molecules coordinated to the gadolinium ion or in its immediate vicinity. The exchange rate of these water molecules is a critical parameter for related gadolinium complexes used in other applications. The paramagnetic effect of Gd(III) on the ¹⁷O resonance of water provides information on the number of coordinated water molecules and their residence lifetime.
| Nucleus | Observed Paramagnetic Effect | Information Gained |
| ¹H | Large hyperfine shifts and significant line broadening. | Conformational analysis of the ligand backbone and proximity of protons to the Gd(III) center. |
| ¹³C | Wide chemical shift dispersion and line broadening. | Structural information about the carbon skeleton of the EDTA ligand. |
| ¹⁷O | Broadening and shifting of the water resonance signal. | Dynamics of water exchange, number of inner-sphere water molecules. |
Two-Dimensional Exchange Spectroscopy (EXSY) is an NMR technique used to identify and quantify chemical exchange processes occurring on a slow timescale (relative to the NMR frequency difference between the exchanging sites). blogspot.com The pulse sequence for EXSY is identical to that of the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. chem-station.com
In an EXSY spectrum, diagonal peaks correspond to the resonances of the individual, non-exchanging sites. The presence of off-diagonal peaks, or "cross-peaks," indicates that there is a chemical exchange between the two sites connected by the cross-peak. northwestern.edu For this compound, EXSY can be used to investigate several dynamic processes:
Ligand Exchange: The rate at which the EDTA ligand dissociates from and re-associates with the Gd(III) ion.
Conformational Dynamics: Interconversion between different conformations of the chelated EDTA ligand.
The intensity of the cross-peaks relative to the diagonal peaks is proportional to the rate of the exchange process. By performing a series of EXSY experiments with varying mixing times, it is possible to quantitatively determine the rate constants for these dynamic equilibria. soton.ac.uk
Chromatographic Techniques for Speciation and Quantification
Chromatographic techniques are essential for separating and quantifying different chemical forms, or species, of gadolinium in various samples. This is crucial for understanding the behavior and fate of this compound, distinguishing the intact chelate from the free gadolinium ion or other related compounds.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly with an electrospray ionization (ESI) source, serves as a robust analytical tool for the characterization of this compound and its potential degradation products. nih.govnih.gov This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometric detection. nih.gov
In this configuration, the HPLC system separates the components of a mixture based on their interactions with a stationary phase. For gadolinium complexes, reversed-phase HPLC is often employed, where metabolites, typically being more polar than the parent drug, exhibit decreased retention times. nih.gov Following separation, the eluent is introduced into the ESI-MS system. ESI generates ions from the analyte molecules in the liquid phase, which are then transferred into the gas phase for mass analysis. nih.gov This allows for the precise determination of the molecular weight of the intact this compound complex and the identification of any fragments or degradation products that may form during aging or interaction with biological systems. nih.gov The coupling of these two techniques provides a definitive method for both qualitative and quantitative analysis in complex matrices.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Speciation Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique particularly suited for the speciation of highly water-soluble compounds like gadolinium chelates. nih.gov It is frequently hyphenated with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for sensitive and element-specific detection. nih.gov HILIC is effective for separating various gadolinium-based contrast agents (GBCAs), including both linear and macrocyclic structures, in environmental and biological samples. researchgate.netrsc.org
The separation mechanism in HILIC relies on the partitioning of hydrophilic analytes between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. nih.gov However, recent advancements have led to the development of HILIC methods that utilize purely aqueous mobile phases, such as an ammonium (B1175870) acetate (B1210297) buffer, which avoids the complications of introducing organic solvents into the ICP-MS plasma. nih.gov This approach has been successfully used to separate multiple GBCAs, including Gd-DTPA (a close analog of this compound), Gd-DOTA, and others. nih.gov HILIC-ICP-MS methods have achieved very low limits of detection, often in the picomolar range (pmol/L), making them ideal for ultra-trace analysis in environmental monitoring. researchgate.net
Table 1: Selected HILIC-Based Methods for Gadolinium Chelate Speciation
| Analytical Method | Sample Matrix | Compounds Separated | Key Findings |
| HILIC-ESI-MS | Blood Plasma | Gd-DTPA, Gd-BT-DO3A, Gd-DOTA, Gd-DTPA-BMA, Gd-BOPTA | Successful simultaneous speciation of five GBCAs with detection limits of 1x10⁻⁷ to 1x10⁻⁶ mol/L. nih.gov |
| Aqueous HILIC-ICP-MS | River Water | Gd-DTPA, Gd-EOB-DTPA, Gd-DOTA, Gd-DTPA-BMA, Gd-BT-DO3A, Gd-HP-DO3A | Successful separation of six GBCAs using an organic solvent-free mobile phase. nih.gov |
| HILIC-ICP-MS | Effluent, River, and Seawater | Gd-DOTA, Gd-BT-DO3A, Gd-DTPA-BMA | Rapid separation achieved in under three minutes with detection limits between 18 and 24 ng L⁻¹. rsc.org |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an indispensable tool for the molecular characterization of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) provide precise data on the molecular weight and composition of the complex. researchgate.net ESI-MS is particularly valuable as it is a "soft" ionization technique that typically keeps the non-covalent chelate structure intact during analysis.
The process allows for the confirmation of the successful complexation of the gadolinium ion with the edetate ligand. In analyses, signals can often be observed for both the gadolinium-complexed molecule and the uncomplexed ligand, providing a direct measure of complex formation. researchgate.net By analyzing the isotopic pattern of the signals, which is characteristic for gadolinium due to its multiple stable isotopes, researchers can unambiguously confirm the presence of the metal within the complex. This level of molecular detail is crucial for verifying the identity and purity of newly synthesized gadolinium chelates. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Emission Spectroscopy (ICP-AES) for Elemental Analysis
For the precise quantification of the total gadolinium content in a sample, inductively coupled plasma-based techniques are the methods of choice. Both Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) are used for elemental analysis, but they differ in their sensitivity and instrumentation. nih.govwhitman.edu
In both techniques, the sample is introduced into a high-temperature argon plasma (up to 10,000 K), which desolvates, atomizes, and ionizes the gadolinium. whitman.edurubiconscience.com.au
ICP-AES (also known as ICP-OES) measures the characteristic wavelengths of light emitted as the excited gadolinium atoms and ions relax to a lower energy state. rubiconscience.com.auunn.ru It is a robust technique excellent for screening and quantifying gadolinium concentrations typically above 400 ng/mL. nih.gov
ICP-MS uses the plasma as an ion source for a mass spectrometer. unn.ru The ions are extracted from the plasma and guided into the mass analyzer, which separates them based on their mass-to-charge ratio. nih.gov ICP-MS offers significantly higher sensitivity and much lower detection limits than ICP-AES, making it the preferred method for trace and ultra-trace analysis of gadolinium. nih.govresearchgate.net It can achieve detection limits in tissue as low as 0.04 µmol of Gd per kg. nih.gov
Sample preparation for both methods often involves microwave-assisted acid digestion to break down the sample matrix and ensure all gadolinium is accessible for analysis. nih.govresearchgate.net The combination of ion chromatography with ICP-MS (IC-ICP-MS) provides a powerful tool for speciation, allowing for the separation and quantification of different gadolinium species, such as the intact chelate versus the free ion. metrohm.comchromatographyonline.com
Table 2: Comparison of ICP-AES and ICP-MS for Gadolinium Elemental Analysis
| Feature | ICP-AES (ICP-OES) | ICP-MS |
| Principle | Measures emitted light from excited atoms/ions in plasma. rubiconscience.com.au | Measures ions from plasma using a mass spectrometer. nih.gov |
| Sensitivity | Lower | Higher |
| Detection Limits | Higher (e.g., >400 ng/mL for quantification) nih.gov | Lower (e.g., 0.04 µmol/kg in tissue) nih.gov |
| Primary Use | Screening, analysis of higher concentrations. nih.gov | Trace and ultra-trace elemental analysis. nih.govresearchgate.net |
| Interferences | Primarily spectral interferences from other elements. researchgate.net | Spectroscopic (isobaric and polyatomic) and non-spectroscopic interferences. nih.gov |
Conductivity-Based Approaches for Gadolinium(III) Ion Detection
Conductivity-based methods offer a reliable and inexpensive approach for the determination of free Gadolinium(III) ions (Gd³⁺). scholaris.ca This technique is based on monitoring the change in electrical conductivity of a solution during the complexometric titration of Gd³⁺ with a chelating agent like Ethylenediaminetetraacetic acid (EDTA). researchgate.net
The method involves the continuous addition of the complexing agent to the sample containing Gd³⁺ while monitoring for small shifts in conductivity, often on the order of a few nanoliemens per centimeter (nS/cm). researchgate.net The reaction between Gd³⁺ and EDTA releases highly conductive hydronium ions (H⁺), leading to a significant change in the slope of the conductivity plot. The endpoint of the titration, which corresponds to the concentration of Gd³⁺, is identified at the intersection of the two distinct linear regions of the plot. scholaris.ca This technique has proven to be both sensitive and rapid, with a single analysis taking approximately three minutes. researchgate.net It has important applications where routine and cost-effective analysis of free gadolinium is required. scholaris.ca
Table 3: Performance of Conductivity-Based Titration for Gd³⁺ Detection
| Parameter | Value | Reference |
| Complexing Agent | Ethylenediaminetetraacetic acid (EDTA) | researchgate.netscholaris.ca |
| Limit of Detection (in H₂O) | 1.27 x 10⁻⁷ mol/L | researchgate.net |
| Precision | 1.9% to 5.3% | researchgate.net |
| Analysis Time | ~3 minutes | researchgate.net |
X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Structure Elucidation
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom. wikipedia.orgxrayabsorption.org For this compound, XAFS can provide detailed information about the immediate coordination environment of the gadolinium ion. toray-research.co.jp
The technique involves irradiating a sample with X-rays of varying energy and measuring the absorption coefficient. The resulting spectrum has two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). toray-research.co.jprrcat.gov.in The EXAFS region consists of oscillations past the absorption edge, which arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. xrayabsorption.orgrrcat.gov.in
By analyzing the frequency and amplitude of these oscillations, researchers can determine key structural parameters of the this compound complex, including:
The type of neighboring atoms (e.g., oxygen, nitrogen).
The distance from the central gadolinium atom to its neighbors (bond lengths).
The number of neighboring atoms (coordination number).
This information is critical for confirming the chelate structure and for investigating any changes in the gadolinium's local environment, such as dechelation and subsequent binding to other molecules like phosphates in biological tissues. researchgate.net EXAFS is unique in its ability to probe the local structure in any type of sample, including crystalline solids, amorphous materials, and solutions. toray-research.co.jp
Environmental Dynamics and Degradation Pathways of Anthropogenic Gadolinium Edetate
Occurrence of Anthropogenic Gadolinium in Aqueous Environments
Anthropogenic gadolinium, primarily originating from the use of gadolinium-based contrast agents (GBCAs) in medical magnetic resonance imaging (MRI), has become a recognized microcontaminant in global aqueous environments. mdpi.com First identified in German rivers in 1996, anomalous concentrations of gadolinium have since been documented in rivers, lakes, coastal waters, groundwater, and even tap water across developed nations. mdpi.comnih.gov The source of this contamination is the excretion of highly stable gadolinium chelates, such as gadolinium edetate (Gd-EDTA) and its chemical analog gadolinium diethylenetriaminepentaacetate (B1229326) (Gd-DTPA), by patients following MRI procedures. scilit.commdpi.com
These compounds enter the wastewater system but are not effectively removed by conventional wastewater treatment plants (WWTPs). nih.govscilit.com Consequently, WWTPs act as significant point sources, discharging effluents with high concentrations of anthropogenic gadolinium into receiving water bodies. mdpi.comresearchgate.net Studies have demonstrated a marked increase in the proportion of anthropogenic gadolinium downstream from WWTP outfalls, with some wastewater samples containing between 98.1% and 99.8% anthropogenic gadolinium. mdpi.comresearchgate.net This persistence in the environment has led to its use as a reliable tracer for wastewater distribution in surface and groundwater systems. mdpi.commdpi.com
The widespread presence of these compounds raises environmental concerns, as their long-term fate and potential for bioaccumulation are still under investigation. nih.govmdpi.com Concentrations have been steadily increasing in various regions, reflecting the growing use of MRI as a diagnostic tool. nih.govmdpi.com
Table 1: Reported Occurrences of Anthropogenic Gadolinium
| Location/Water Body | Type of Water | Key Findings | Reference(s) |
| Tone River, Japan | River Water | 7.7-fold increase in Gd-anomaly from 1996 to 2020, linked to WWTP discharges. | nih.gov |
| North Carolina, USA | Rivers, WWTPs | Anthropogenic Gd constitutes 98.1% to 99.8% of total Gd in wastewater. Average 45.3% increase downstream of WWTPs. | mdpi.com |
| Pennsylvania, USA | Rivers, Lake Erie | Pronounced anthropogenic Gd impact observed in the Pittsburgh Metropolitan area, similar to levels in Europe and Japan. | researchgate.net |
| Osaka, Japan | Sewage, River, Tap Water | High concentrations of anthropogenic Gd detected in WWTP effluents, affecting river and tap water quality. | scilit.com |
| Southern France | River, Coastal Lagoon | Distinct positive Gd anomaly found in a river (up to 19 pmol/l) and a lagoon (around 5.4 pmol/l), linked to WWTP effluents. | nih.gov |
**8.2. Degradation Mechanisms of this compound in Natural and Treated Waters
The environmental persistence of gadolinium chelates like this compound is significant, yet they are not entirely inert. Degradation can occur through several mechanisms, primarily within advanced water treatment processes and through natural environmental pathways.
Advanced oxidation processes (AOPs), particularly those involving ozone (O₃) and hydroxyl radicals (•OH), are employed in some wastewater treatment facilities to remove recalcitrant organic pollutants. acs.org The direct reaction of gadolinium chelates with ozone is generally slow and considered negligible in typical wastewater treatment conditions. acs.orgnih.gov For instance, the rate constant for the reaction between ozone and Gd-DTPA is very low. acs.orgnih.govresearchgate.net
However, the application of ozone in water treatment generates highly reactive hydroxyl radicals. acs.orgresearchgate.net These radicals are powerful, non-selective oxidizing agents that can effectively degrade the organic ligand chelating the gadolinium ion. acs.orgnih.govresearchgate.net Pulse radiolysis experiments have determined high reaction rate constants between •OH and various gadolinium chelates, including the linear chelate Gd-DTPA, which is structurally similar to Gd-EDTA. acs.orgnih.gov This indicates that degradation via •OH radicals is a feasible pathway in advanced wastewater treatment scenarios, leading to the breakdown of the chelate and potential release of the Gd³⁺ ion. acs.orgresearchgate.net
Table 2: Reaction Rate Constants of Gadolinium Chelates with Ozone and Hydroxyl Radicals
| Gadolinium Chelate | Reactant | Rate Constant (M⁻¹ s⁻¹) | Key Finding | Reference(s) |
| Gd-DTPA | Ozone (O₃) | 4.8 ± 0.88 | Direct reaction with ozone is very slow and likely negligible in wastewater treatment. | acs.orgnih.gov |
| Gd-DTPA | Hydroxyl Radical (•OH) | 2.6 ± 0.2 × 10⁹ | Reaction with hydroxyl radicals is very fast, making it a feasible degradation pathway. | acs.orgnih.gov |
| Gd-DTPA-BMA | Hydroxyl Radical (•OH) | 1.9 ± 0.7 × 10⁹ | Rapid degradation by hydroxyl radicals is possible. | acs.orgnih.gov |
| Gd-BT-DO3A | Hydroxyl Radical (•OH) | 4.3 ± 0.2 × 10⁹ | Rapid degradation by hydroxyl radicals is possible. | acs.orgnih.gov |
Photodegradation, or the breakdown of compounds by light, is another potential environmental fate for this compound. Some studies have shown that gadolinium compounds can be degraded by exposure to UV radiation, a component of sunlight. mdpi.com This process can facilitate the release of free, and potentially more toxic, gadolinium ions into the environment. mdpi.com
The efficiency of photodegradation can be influenced by the presence of photocatalysts. For example, titanium dioxide (TiO₂) has been shown to be effective in the photocatalytic degradation of Gd-DOTA, a macrocyclic GBCAs. ufz.de One study demonstrated that photolysis alone could decompose 96% of Gd-DOTA within 20 hours of exposure. ufz.de However, the effectiveness of photodegradation in complex natural water matrices can be reduced, and some research suggests that certain gadolinium chelates remain relatively stable under UV radiation in surface waters. mdpi.com The degradation of EDTA itself through photolytic means is a known process. researchgate.net
Impact of Physicochemical Conditions on Environmental Stability
The stability of this compound in the environment is not absolute and is significantly influenced by various physicochemical factors. The dissociation of the Gd³⁺ ion from its chelating ligand is a critical process, as the free ion is known to be more toxic. scilit.comnih.gov
pH: The acidity of the surrounding water is a crucial factor. The dissociation rate of gadolinium chelates increases significantly under acidic conditions (low pH). researchgate.netresearchgate.netqeios.com Protons (H⁺) in the water compete with the Gd³⁺ ion for the binding sites on the edetate ligand, promoting the release of free gadolinium. oup.comrsc.org While this effect is more pronounced at very low pH values, it remains a potential mechanism for decomplexation in specific acidic environmental compartments. researchgate.netresearchgate.net
Temperature: Elevated temperatures can decrease the stability of the chelate. researchgate.net Thermal decomposition studies on related compounds like EDTA have shown that degradation occurs at high temperatures. researchgate.netcdnsciencepub.com
Transmetallation: This process involves the displacement of the gadolinium ion from the edetate complex by other metal ions present in the water. researchgate.net Environmentally relevant ions such as iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺) can compete for the ligand, leading to the release of free Gd³⁺. nih.govresearchgate.net The stability of the Fe(III)-EDTA complex, for example, is much higher than that of the Gd(III)-EDTA complex, making transmetallation with iron a thermodynamically favorable process. nih.gov
Ligand Structure: The intrinsic stability of the gadolinium chelate is determined by the structure of the ligand. Linear chelates, such as this compound, are generally considered to have lower kinetic and thermodynamic stability compared to macrocyclic chelates. researchgate.netoup.comnih.govbayer.com This makes them more susceptible to dissociation under challenging environmental conditions. mdpi.com
Analytical Strategies for Environmental Speciation of this compound
To understand the environmental fate, transport, and potential toxicity of this compound, it is crucial to distinguish between the intact chelate, the free Gd³⁺ ion, and any degradation products. This requires sophisticated analytical techniques capable of speciation analysis.
The most powerful and widely used approach involves the coupling of a liquid chromatography (LC) separation technique with a highly sensitive elemental detector. acs.orgrsc.org
Separation Techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a robust method for separating polar and hydrophilic compounds like gadolinium chelates. acs.orgnih.govpsu.eduiaea.org HILIC is effective for the simultaneous separation of various GBCAs found in environmental samples. acs.org Ion Chromatography (IC) is another effective technique used for the rapid separation of these compounds. rsc.org
Detection: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the detector of choice for this application. acs.orgrsc.org Its exceptional sensitivity allows for the detection and quantification of gadolinium at the trace levels (ng/L to µg/L) typically found in environmental waters. iaea.orgresearchgate.net
This hyphenated technique, most commonly HILIC-ICP-MS or IC-ICP-MS, enables researchers to identify and quantify specific gadolinium species, such as Gd-DTPA (a proxy for Gd-EDTA), in complex matrices like hospital effluents, WWTP sewage, river water, and tap water. acs.orgiaea.orgresearchgate.net Such analyses have confirmed that while some reduction in concentration can occur during wastewater treatment, significant amounts of intact gadolinium chelates are discharged into the environment. acs.orgiaea.org
Table 3: Common Analytical Techniques for Gadolinium Speciation
| Technique | Principle | Application | Reference(s) |
| HILIC-ICP-MS | Separation of hydrophilic analytes by partitioning between a hydrophilic stationary phase and a mobile phase, followed by sensitive elemental detection. | Speciation analysis of gadolinium chelates in hospital effluent, municipal sewage, and WWTP samples. | acs.orgnih.govpsu.eduiaea.org |
| IC-ICP-MS | Separation of ions based on their affinity to an ion-exchange resin, followed by elemental detection. | Rapid and automated speciation analysis of GBCAs in surface and river water. | rsc.org |
Fundamental in Vitro Biological Interactions of Gadolinium Edetate
Cellular Uptake and Distribution Mechanisms in Model Systems (in vitro studies)
In vitro studies investigating the cellular uptake of gadolinium-based contrast agents suggest that the process is generally limited and dependent on the cell type and the specific chelate structure. While gadolinium chelates are designed to be extracellular agents, some degree of cellular internalization can occur.
The primary mechanism for the uptake of gadolinium compounds like Gd-DTPA by cells such as HepG2 (human liver cancer cell line) is reported to be low. nih.gov However, modifications to the delivery vehicle, such as encapsulation in TPGS micelles, have been shown to significantly increase the cellular uptake of gadolinium. nih.gov For instance, studies on macrophages have indicated that these cells can endocytose gadolinium. researchgate.net The process of phagocytosis by the mononuclear phagocytic system has also been noted as a potential uptake pathway for Gd(III). nih.gov Furthermore, research on chondrogenic spheroids showed that simultaneous exposure to local anesthetics could enhance the uptake of DOTA-Gd. researchgate.net
Table 1: In Vitro Cellular Uptake of Gadolinium Compounds
| Cell Line | Gadolinium Compound | Observation | Reference |
|---|---|---|---|
| HepG2 | Gd-DTPA | Low cellular uptake observed. | nih.gov |
| Macrophages | Gadolinium | Uptake via endocytosis reported. | researchgate.net |
Modulation of Cellular Metabolic Pathways (in vitro studies)
In vitro exposure to gadolinium has been linked to alterations in cellular metabolism, particularly through the impairment of mitochondrial function. nih.gov Mitochondria are central to cellular energy production and various metabolic pathways.
Lipid, Amino Acid, and Carbohydrate Metabolism Alterations
Preclinical in vitro studies have pointed towards mitochondrial metabolic alterations following gadolinium exposure. nih.gov Research on mouse Leydig (TM3) cells demonstrated that exposure to gadolinium compounds resulted in a dose-dependent inhibition of steroidogenesis-related protein expressions. nih.gov Steroidogenesis is a critical metabolic process involving lipids and occurs in the mitochondria and endoplasmic reticulum. nih.gov The study found a decrease in mitochondrial membrane potential and mitochondrial biogenesis, indicating a direct impact on the organelle responsible for key steps in carbohydrate and lipid metabolism. nih.gov Clinical studies using Magnetic Resonance Spectroscopy (MRS) on patients who received GBCAs have shown increased levels of lactate (B86563) and lipids in the brain, suggesting a disturbance in cellular metabolism. nih.gov
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses (in vitro studies)
A significant body of in vitro evidence points to the capacity of gadolinium and its compounds to induce the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. nih.govresearchgate.net This is considered a key mechanism of gadolinium-induced cytotoxicity. nih.govnih.gov
Studies have demonstrated that exposure to Gd(III) or GBCAs can promote the production of ROS and increase levels of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. nih.gov In vitro experiments on human lymphocytes exposed to gadolinium showed a concentration- and time-dependent increase in ROS production. researchgate.net Similarly, in primary cultured rat cortical neurons, GdCl₃-induced neurotoxicity was preceded by a rapid accumulation of intracellular ROS. nih.gov The antioxidant N-acetylcysteine was able to block these neurotoxic effects, confirming the role of oxidative injury. nih.gov
Table 2: Summary of In Vitro Studies on Gadolinium-Induced Oxidative Stress
| Cell Type | Gadolinium Form | Key Findings | Reference |
|---|---|---|---|
| Human Monocytes (THP-1) | Gd₂O₃ Nanoparticles | Increased ROS and TBARS levels. | nih.gov |
| Rat Cortical Neurons | GdCl₃ | Rapid accumulation of intracellular ROS leading to cell death. | nih.gov |
Influence on Cellular Proliferation and Viability (in vitro studies)
The effect of gadolinium compounds on cellular proliferation and viability in vitro is complex and appears to be dependent on the specific compound, its concentration, and the cell type being studied. nih.govroyalsocietypublishing.org
Multiple studies have reported a decrease in cell viability and inhibition of proliferation upon exposure to gadolinium. nih.govresearchgate.net In human lymphocytes, gadolinium exposure led to a concentration- and time-dependent decrease in cell viability and an increase in apoptotic cell death. researchgate.net Similarly, in vitro studies on mouse Leydig cells showed a dose-dependent decrease in cell viability. nih.gov In contrast, some research has indicated that certain forms of gadolinium, including both chelated and insoluble forms, can stimulate the proliferation of fibroblasts in a dose-dependent manner. nih.govroyalsocietypublishing.org Other studies have shown that gadolinium enhances calcium-induced inhibition of proliferation in human colonic epithelial cells. nih.gov
Interaction with Calcium-Dependent Processes (in vitro studies)
Gadolinium ions (Gd³⁺) are known to interact with calcium-dependent cellular processes, primarily due to their similar ionic radius and charge, which allows them to interfere with calcium-binding sites on proteins and ion channels. nih.gov
In vitro studies on human colonic epithelial cells have shown that gadolinium can enhance calcium-mediated growth regulation. nih.gov Specifically, low concentrations of gadolinium combined with calcium were more effective at inhibiting cell proliferation than calcium alone. nih.gov This research also demonstrated that gadolinium treatment could suppress the movement of extracellular calcium into the cell by interfering with calcium channels. nih.gov However, it did not affect the ionomycin-induced release of calcium from intracellular stores. nih.gov This interference with calcium signaling pathways is a crucial aspect of gadolinium's biological activity at the cellular level. royalsocietypublishing.orgnih.gov
Formation of Nanoparticles from Gadolinium Chelates (in vitro studies)
In vitro research into the formation of nanoparticles from gadolinium chelates has primarily focused on creating complex, stable nanostructures for biomedical applications rather than studying the simple precipitation of chelates like gadolinium edetate. These studies often involve the synthesis of core nanoparticles, such as gadolinium oxide, or the conjugation of gadolinium chelates to polymers or lipids that self-assemble into larger structures like micelles. nih.govresearchgate.netnih.gov The goal is to develop nanomaterials with controlled size, high stability, and enhanced relaxivity for applications such as Magnetic Resonance Imaging (MRI). nih.gov
Several methods are employed to synthesize gadolinium-based nanoparticles in laboratory settings. The polyol method, for instance, is used to produce gadolinium oxide (Gd₂O₃) nanoparticles by chemical reaction at high temperatures, using stabilizers like diethylene glycol (DEG) or triethylene glycol (TEG) to control the size and uniformity of the particles. researchgate.net Another common approach involves the synthesis of a conjugate molecule, where a gadolinium chelate is attached to a larger molecule, such as D-α-Tocopherol polyethylene (B3416737) glycol succinate (B1194679) (TPGS). These conjugates can then self-assemble into micelles in an aqueous solution. nih.gov
The characterization of these nanoparticles is a critical step in in vitro studies. Techniques like Transmission Electron Microscopy (TEM) are used to observe the morphology and size of the nanoparticles, while Dynamic Light Scattering (DLS) measures the hydrodynamic diameter. researchgate.net For micellar nanoparticles, the critical micellar concentration (CMC) is determined to understand the stability of the assembly. nih.gov
Research has detailed the synthesis and characterization of various gadolinium-containing nanoparticles. For example, gadolinium nanoparticles synthesized via the polyol method using DEG as a stabilizer resulted in particles with a hydrodynamic diameter of approximately 50 nm and a core size of 18 nm as measured by DLS and HRTEM, respectively. researchgate.net In another study, a TPGS-L-NETA-Gd conjugate was synthesized and shown to form spherical and monodisperse micelles with a size of nearly 25 nm, as confirmed by TEM. nih.gov These in vitro studies are fundamental to understanding the physicochemical properties and potential utility of these complex nanostructures.
Below is a summary of findings from selected in vitro studies on the formation and characterization of nanoparticles incorporating gadolinium chelates.
Table 1. In Vitro Synthesis and Characterization of Gadolinium-Containing Nanoparticles
| Nanoparticle System | Synthesis Method | Key Components / Stabilizers | Particle Size | Morphology | Characterization Methods |
|---|---|---|---|---|---|
| TPGS-L-NETA-Gd Micelles | Self-assembly | TPGS-L-NETA-Gd conjugate | ~25 nm | Spherical, Monodisperse | TEM |
| Gadolinium Oxide Nanoparticles | Polyol Method | Diethylene glycol (DEG) | ~18 nm (core), 50 nm (hydrodynamic) | Crystalline | HRTEM, DLS, FTIR, XRD |
| Gadolinium Oxide Nanoparticles | Polyol Method | Triethylene glycol (TEG) | 108.3 nm (hydrodynamic) | Crystalline | DLS, FTIR, XRD |
| Gadolinium Hydroxide Nanoclusters | Wet-chemical Method | Manganese (Mn) ions, Doxorubicin (Dox) | Not specified | Nanorod clusters | Not specified |
Q & A
Q. Methodological Answer :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with albumin or transferrin.
- Fluorescence quenching assays : Monitor tryptophan residues in proteins upon this compound binding.
- Membrane permeability studies : Use liposome models with embedded fluorescent probes to assess passive diffusion or transporter-mediated uptake.
- Molecular dynamics simulations : Predict interaction hotspots at atomic resolution.
Validate findings with orthogonal techniques and report negative results to avoid publication bias .
Advanced Research Question: What strategies mitigate confounding variables when studying this compound’s toxicity in neuronal cell cultures?
Q. Methodological Answer :
- Dose-response standardization : Use cell viability assays (MTT, LDH) across multiple cell lines (e.g., SH-SY5Y, primary astrocytes) with controls for osmolarity and pH shifts.
- Oxidative stress markers : Measure ROS production via DCFDA fluorescence and correlate with glutathione depletion.
- Metal speciation analysis : Differentiate between free Gd³⁺ and intact complexes using size-exclusion chromatography coupled with ICP-MS.
- Long-term exposure models : Include recovery phases to assess reversibility of effects.
Address confounding factors by replicating experiments in serum-free vs. serum-containing media .
Key Methodological Considerations from Evidence:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
